4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine
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Overview
Description
4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring, a fluoropyrrolidine moiety, and a morpholine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]piperidine
- **4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]pyrrolidine
Uniqueness
Compared to similar compounds, 4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine stands out due to its morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O3/c16-13-7-10(1-2-18-13)14(21)20-9-11(17)8-12(20)15(22)19-3-5-23-6-4-19/h1-2,7,11-12H,3-6,8-9H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSOZEVBIQRCPP-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2C(=O)C3=CC(=NC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2C[C@H](CN2C(=O)C3=CC(=NC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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